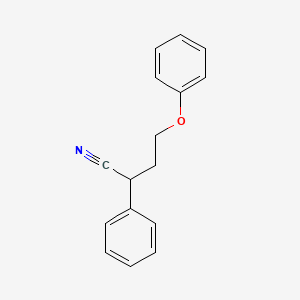![molecular formula C11H7N3OS B6341729 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 1035818-94-0](/img/structure/B6341729.png)
3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde” is a chemical compound with the molecular formula C11H7N3OS and a molecular weight of 229.258 . It is a member of the pyrazolo[1,5-a]pyrimidine family, which are N-heterocyclic compounds known for their significant impact in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions, followed by the subsequent introduction of alkynyl, aryl or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura and Buchwald–Hartwig coupling reactions .Molecular Structure Analysis
The IR spectrum of a similar compound exhibited the characteristic sharp absorption band of carbonitrile functionality at 2219 cm−1 in addition to NH and C=O absorption bands at 3102 and 1654 cm−1, respectively . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Synthesis of Pyrimidine Derivatives : Pyrimidine derivatives, synthesized from compounds like 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde, have been shown to be useful in medicine and various other applications (Rathod & Solanki, 2018).
- Antimicrobial Activity : Novel Schiff bases of chitosan formed by reacting heteroaryl pyrazole derivatives, including 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde, have been shown to exhibit antimicrobial activity against various bacterial and fungal strains (Hamed et al., 2020).
Synthesis of Heterocyclic Compounds
- Synthesis of Heterocyclic Derivatives : The synthesis of pyrimidine-2-thiol, pyrazole, and pyran derivatives from compounds like 1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one, a derivative of 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde, has been achieved. These compounds exhibit significant anti-inflammatory and antioxidant activities (Shehab et al., 2018).
Catalysis and Synthesis of Complexes
- Nanoparticle Catalysts for Synthesis : Nanoparticles of manganese oxides have been used as efficient catalysts for synthesizing pyrano[2,3-d]pyrimidine derivatives from thiophene-2-carbaldehyde, a related compound. These derivatives have been used to prepare complexes with potent protease inhibitory activity (Shehab & El-Shwiniy, 2018).
Zukünftige Richtungen
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They are a privileged scaffold for combinatorial library design and drug discovery because their great synthetic versatility permits structural modifications throughout their periphery . This hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Wirkmechanismus
Target of Action
The primary target of 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment . It plays a significant role in controlling the progression of cells through the G1 (growth 1) and S (synthesis) phases of the cell cycle .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a halt in the cell cycle progression, preventing the cells from dividing and proliferating . This is particularly beneficial in the context of cancer treatment, where uncontrolled cell division is a key characteristic of the disease .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 to the S phase of the cell cycle . By inhibiting CDK2, this compound prevents the progression of the cell cycle, leading to a halt in cell division .
Pharmacokinetics
The compound’s molecular weight is 229258 , which is within the acceptable range for good bioavailability according to Lipinski’s rule of five
Result of Action
The result of the action of 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is a significant inhibition of cell growth . The compound has shown superior cytotoxic activities against various cell lines . For instance, it has demonstrated potent dual activity against MCF-7, HCT-116, and HepG-2 cell lines . It also induces apoptosis within HCT cells .
Eigenschaften
IUPAC Name |
3-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS/c15-7-8-4-12-11-9(5-13-14(11)6-8)10-2-1-3-16-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOQBORMNXVTCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C3N=CC(=CN3N=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



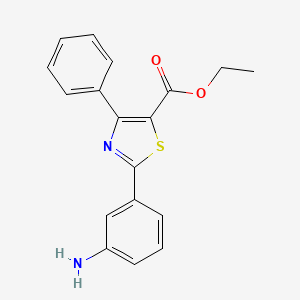

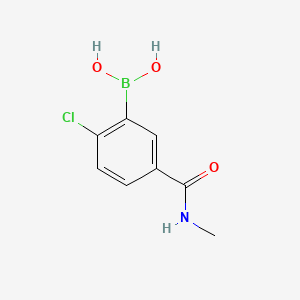
![10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one](/img/structure/B6341672.png)
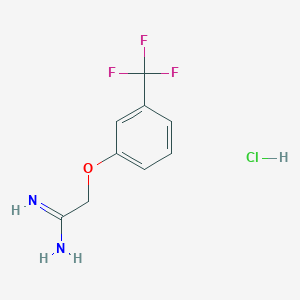
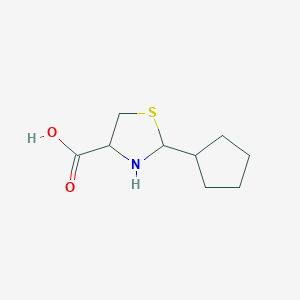


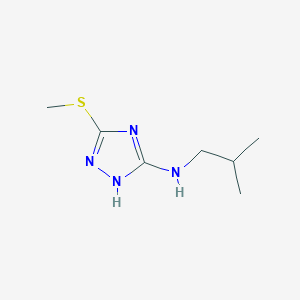
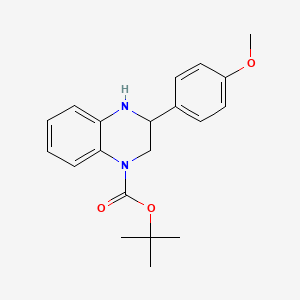
![tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B6341734.png)
